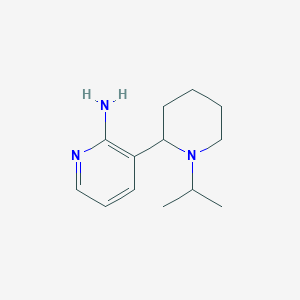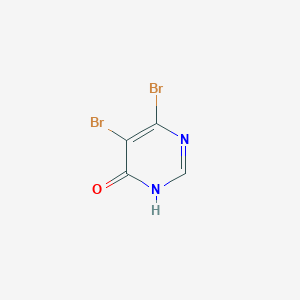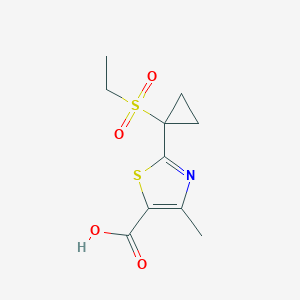
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C11H8IN3. This compound is characterized by the presence of an iodophenyl group attached to a pyrazole ring, which is further connected to an acetonitrile group. It is a colorless to pale yellow solid that is soluble in organic solvents such as diethyl ether and dimethyl ketone .
Preparation Methods
The preparation of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile typically involves a multi-step synthetic route. One common method starts with the reaction of phenylacetic acid with phosphorus pentoxide to produce phenylacetonitrile. This intermediate is then reacted with iodine to form 4-iodophenylacetonitrile . The final step involves the cyclization of 4-iodophenylacetonitrile with hydrazine to form the pyrazole ring, resulting in the target compound .
Chemical Reactions Analysis
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include iodine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile include:
4-Iodophenylacetonitrile: This compound lacks the pyrazole ring and is used as an intermediate in organic synthesis.
2-Iodophenylacetonitrile: Similar to 4-iodophenylacetonitrile but with the iodine atom in a different position on the phenyl ring.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: This compound contains an iodophenyl group but has a different functional group and is used in different applications.
The uniqueness of this compound lies in its combination of the iodophenyl group with the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8IN3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-[4-(4-iodophenyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H8IN3/c12-11-3-1-9(2-4-11)10-7-14-15(8-10)6-5-13/h1-4,7-8H,6H2 |
InChI Key |
AALXPNWMZZMEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)












![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)
